3-iodo-1H-indole-2-carbaldehyde
Overview
Description
3-iodo-1H-indole-2-carbaldehyde is a derivative of indole-3-carboxaldehyde, which is a biochemical used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The molecular weight is 243.04 g/mol .Scientific Research Applications
Multicomponent Reactions (MCRs)
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures. They are particularly useful in multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substrates are combined to form a product .
- Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results: MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, including those of 1H-Indole-3-carbaldehyde, are important in cell biology and have been used in the treatment of various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including C–C and C–N coupling reactions and reductions .
- Results: Indole derivatives have shown various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Inhibition of HIV-1 Integrase
Synthesis of Carbazole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are significant precursors for the synthesis of various heterocyclic derivatives, including carbazole .
- Methods of Application: The inherent functional groups (CO) in 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .
- Results: Carbazole derivatives have shown various biologically vital properties .
Synthesis of Triazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde is a key precursor for the synthesis of triazole derivatives .
- Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
- Results: Triazole derivatives have shown various biologically vital properties .
Synthesis of Pyrimidine Derivatives
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde is used as a precursor for the synthesis of pyrimidine derivatives .
- Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
- Results: Pyrimidine derivatives have shown various biologically vital properties .
Synthesis of Indole Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are significant in the synthesis of indole alkaloids .
- Methods of Application: The inherent functional groups (CO) in 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions .
- Results: Indole alkaloids have shown various biologically vital properties .
Synthesis of Quinoline Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde is a key precursor for the synthesis of quinoline derivatives .
- Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
- Results: Quinoline derivatives have shown various biologically vital properties .
Synthesis of Imidazole Derivatives
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1H-Indole-3-carbaldehyde is used as a precursor for the synthesis of imidazole derivatives .
- Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
- Results: Imidazole derivatives have shown various biologically vital properties, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-iodo-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZVPGMSKQLUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453151 | |
Record name | 3-iodo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole-2-carbaldehyde | |
CAS RN |
176327-44-9 | |
Record name | 3-iodo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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